4-Benzyl vs. 4-Phenyl Substitution: Impact on Dual MOR/σ1R Pharmacological Profile
The 4-benzyl group is a specific point of structural differentiation within the 4-aryl series. In the foundational patent, the 4-benzyl analog (compound 3-[2-(4-benzyl-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl)ethyl]aniline) is explicitly claimed, while the companion paper highlights that a shift away from simple aryl to alkyl substituents was required for optimal dual activity. This positions the 4-benzyl derivative as a critical SAR comparator that defines the boundary between aryl and alkyl pharmacophore space necessary for balancing MOR agonism and σ1R antagonism [1].
| Evidence Dimension | N4 Substitution Type and Impact on Dual Target Functional Activity |
|---|---|
| Target Compound Data | 4-Benzyl (arylalkyl) derivative; present in patent claims [1] |
| Comparator Or Baseline | 4-Phenyl (aryl) analogs: characterized in initial SAR; 4-Alkyl analogs: led to clinical candidate EST73502 [1] |
| Quantified Difference | Qualitative SAR: 4-benzyl represents intermediate lipophilicity and steric bulk between 4-phenyl and 4-alkyl, a critical parameter for tuning dual activity |
| Conditions | In vitro binding and functional assays for human MOR and σ1R; rat pharmacokinetic studies |
Why This Matters
Procuring the 4-benzyl derivative is essential for research groups mapping the SAR transition from aryl to alkyl substitutions, a key design feature in developing safer dual-target analgesics.
- [1] García, M.; et al. Alkyl and aryl derivatives of 1-oxa-4,9-diazaspiro undecane compounds having multimodal activity against pain. European Patent EP3149007A1, 2015. View Source
